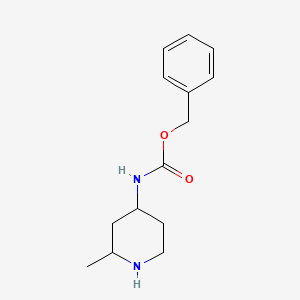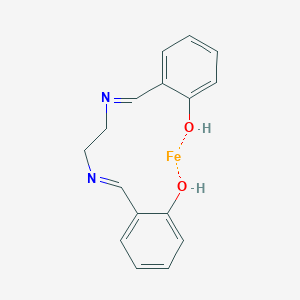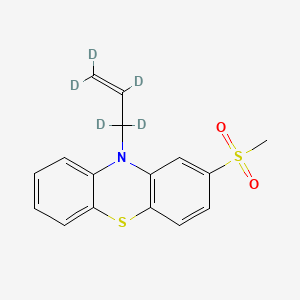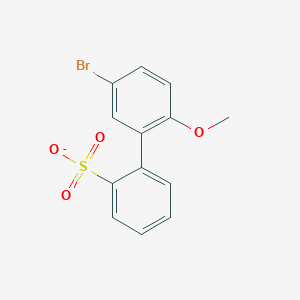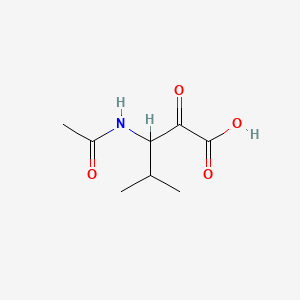
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- is an organic compound that belongs to the class of carboxylic acids and derivatives. This compound is characterized by the presence of a pentanoic acid backbone with an acetylamino group at the third position, a methyl group at the fourth position, and a keto group at the second position. It is a derivative of leucine and has significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- can be achieved through several synthetic routes. One common method involves the acylation of 3-amino-4-methyl-2-oxopentanoic acid with acetic anhydride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- involves its interaction with specific molecular targets, such as enzymes. The acetylamino group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. The keto group can also participate in interactions with enzyme active sites, further enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 3-methyl-: This compound has a similar pentanoic acid backbone but lacks the acetylamino and keto groups.
Valeric acid: Another similar compound with a pentanoic acid backbone but without the additional functional groups.
Uniqueness
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- is unique due to the presence of both the acetylamino and keto groups, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-acetamido-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(9-5(3)10)7(11)8(12)13/h4,6H,1-3H3,(H,9,10)(H,12,13) |
InChI Key |
DXVDRQICCUCYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


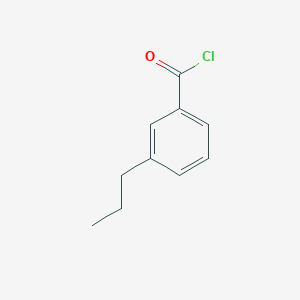

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)

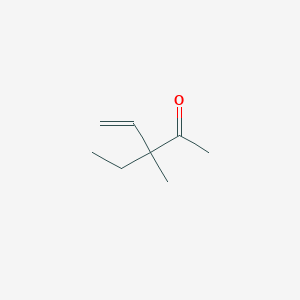
![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)

